![molecular formula C9H11N5O B3211351 2-Carbamoyl-2-(phenylazo)acetamidine CAS No. 1086824-05-6](/img/structure/B3211351.png)
2-Carbamoyl-2-(phenylazo)acetamidine
Overview
Description
2-Carbamoyl-2-(phenylazo)acetamidine, also known as CA-074, is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease. It is widely used in scientific research to study the role of cathepsin B in various biological processes.
Mechanism of Action
2-Carbamoyl-2-(phenylazo)acetamidine works by irreversibly binding to the active site of cathepsin B, preventing it from cleaving its target proteins. This inhibition leads to the accumulation of undigested proteins in the lysosome, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its role in cancer biology, this compound has been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Carbamoyl-2-(phenylazo)acetamidine is its high selectivity for cathepsin B, which allows for more specific inhibition of this enzyme compared to other lysosomal protease inhibitors. However, it is important to note that this compound is irreversible, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research involving 2-Carbamoyl-2-(phenylazo)acetamidine. One area of interest is the development of more potent and selective inhibitors of cathepsin B, which could have even greater therapeutic potential. Additionally, further studies are needed to elucidate the role of cathepsin B in various disease processes, which could lead to the development of new treatments for cancer and neurodegenerative diseases.
Scientific Research Applications
2-Carbamoyl-2-(phenylazo)acetamidine is used in a variety of scientific research applications, including the study of lysosomal function, cancer biology, and neurodegenerative diseases. It has been shown to inhibit the growth and invasion of cancer cells by blocking the activity of cathepsin B, which is overexpressed in many types of cancer.
properties
IUPAC Name |
3-amino-3-imino-2-phenyldiazenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-8(11)7(9(12)15)14-13-6-4-2-1-3-5-6/h1-5,7H,(H3,10,11)(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQCRGGEGLIWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218953 | |
Record name | 3-Amino-3-imino-2-[(1E)-2-phenyldiazenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086824-05-6 | |
Record name | 3-Amino-3-imino-2-[(1E)-2-phenyldiazenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.